Naphthalene-2-carbothioamide

Description

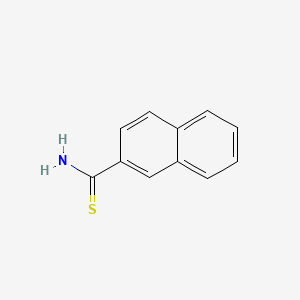

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGJZFKITDDUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384159 | |

| Record name | naphthalene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-89-1 | |

| Record name | 6967-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Naphthalene-2-carbothioamide: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Naphthalene-2-carbothioamide, a naphthalene derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key chemical properties, structural information, and synthetic methodologies to provide a practical resource for researchers.

Introduction: The Thioamide Functional Group in a Naphthalene Scaffold

Naphthalene-2-carbothioamide belongs to the thioamide class of organic compounds, where a sulfur atom replaces the oxygen of an amide group. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and modified electronic characteristics compared to its amide analog, naphthalene-2-carboxamide.[1] The rigid, aromatic naphthalene backbone provides a scaffold that is frequently explored in drug discovery for its ability to interact with biological targets.[2][3] Derivatives of naphthalene have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4]

Chemical Properties and Structure

Naphthalene-2-carbothioamide is a solid at room temperature with the chemical formula C₁₁H₉NS.[5][6][7] Its structure consists of a naphthalene ring substituted at the 2-position with a carbothioamide group.

Table 1: Physicochemical Properties of Naphthalene-2-carbothioamide

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NS | [5][6][7] |

| Molecular Weight | 187.26 g/mol | [5][6][7] |

| CAS Number | 6967-89-1 | [5][7] |

| Physical Form | Solid | |

| Predicted XlogP | 3.2 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Topological Polar Surface Area | 58.1 Ų | [5] |

Structural Representation

Caption: 2D structure of Naphthalene-2-carbothioamide.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 188.05286 |

| [M+Na]⁺ | 210.03480 |

| [M-H]⁻ | 186.03830 |

| [M]⁺ | 187.04503 |

| Data predicted by computational tools.[5] |

Synthesis of Naphthalene-2-carbothioamide

The most common and effective method for the synthesis of thioamides is the thionation of the corresponding amide.[1] In the case of Naphthalene-2-carbothioamide, the precursor is Naphthalene-2-carboxamide. Lawesson's reagent is a widely used, mild, and efficient thionating agent for this transformation.[1]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Naphthalene-2-carbothioamide.

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol is a representative procedure based on established methods for the thionation of amides.[1]

Materials:

-

Naphthalene-2-carboxamide

-

Lawesson's Reagent (0.5-0.6 molar equivalents)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Naphthalene-2-carboxamide (1.0 molar equivalent) and Lawesson's reagent (0.55 molar equivalents) in anhydrous toluene.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Cooling and Quenching: Cool the reaction mixture to room temperature.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to quench any unreacted Lawesson's reagent and acidic byproducts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Naphthalene-2-carbothioamide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Anhydrous Toluene: Toluene is used as a solvent that allows for the higher temperatures required for the reaction to proceed at a reasonable rate. It is crucial to use an anhydrous solvent as Lawesson's reagent can react with water.

-

Lawesson's Reagent Stoichiometry: Using a slight excess of the amide or a sub-stoichiometric amount of Lawesson's reagent helps to ensure complete conversion of the thionating agent, which can simplify purification.

-

Aqueous Work-up with NaHCO₃: This step is critical for removing the phosphorus-containing byproducts from the Lawesson's reagent, which can otherwise co-elute with the product during chromatography.

Applications in Drug Development and Research

While specific biological activity data for Naphthalene-2-carbothioamide is limited in the reviewed literature, the naphthalene scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Naphthalene derivatives have been investigated for a wide array of therapeutic applications.

Anticancer Potential

Derivatives of Naphthalene-2-carbothioamide have shown promise as anticancer agents. For instance, compounds with a 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide skeleton have demonstrated cytotoxic effects against cancer cell lines.[4] The mechanism of action for some naphthalene derivatives involves the inhibition of key cellular processes such as tubulin polymerization.[8] The structural motif of Naphthalene-2-carbothioamide could serve as a valuable starting point for the design and synthesis of novel anticancer compounds.

Antimicrobial Activity

The naphthalene core is present in several clinically used antimicrobial agents.[1][2] Numerous studies have reported the synthesis of naphthalene derivatives with significant antibacterial and antifungal activities.[1][3] The thioamide group itself can contribute to the biological activity of a molecule. Therefore, Naphthalene-2-carbothioamide and its derivatives are of interest for the development of new antimicrobial therapies.

Future Directions

Further research is warranted to fully elucidate the chemical and biological properties of Naphthalene-2-carbothioamide. Key areas for future investigation include:

-

Detailed Spectroscopic Analysis: Acquiring and reporting the full experimental ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.

-

Crystal Structure Determination: X-ray crystallographic analysis to determine the precise three-dimensional structure and intermolecular interactions.

-

Biological Screening: A comprehensive evaluation of its cytotoxic, antimicrobial, and other potential pharmacological activities.

-

Derivative Synthesis and SAR Studies: Synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for specific biological targets.

References

-

Lee, J., et al. (2016). Anticancer and Structure-Activity Relationship Evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide Analogs of Chalcone. PubMed. Available at: [Link]

-

Zarghi, A., & Arfaei, S. (2011). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. PubMed. Available at: [Link]

-

Lokhande, T. N., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Available at: [Link]

-

PubChem. (n.d.). Naphthalene-2-carbothioamide. National Institutes of Health. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). NAPHTHALENE-2-CARBOTHIOAMIDE | CAS 6967-89-1. Available at: [Link]

-

Saleem, R. M., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - Naphthalene-2-carbothioamide (C11H9NS) [pubchemlite.lcsb.uni.lu]

- 6. Naphthalene-2-carbothioamide | C11H9NS | CID 2800333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NAPHTHALENE-2-CARBOTHIOAMIDE | CAS 6967-89-1 [matrix-fine-chemicals.com]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to Naphthalene-2-carbothioamide: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Abstract

Naphthalene-2-carbothioamide, a derivative of naphthalene, holds significant interest for researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its thioamide functional group. The thioamide moiety, a bioisostere of the amide bond, can influence a molecule's biological activity, metabolic stability, and coordination chemistry.[1] A thorough spectroscopic characterization is therefore paramount for unequivocal structure elucidation, purity assessment, and to understand its electronic and vibrational properties. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Naphthalene-2-carbothioamide. By integrating established spectroscopic principles with data from analogous structures, this document serves as a comprehensive resource for scientists engaged in the synthesis and characterization of novel therapeutic agents and functional materials.

Introduction: The Significance of Spectroscopic Characterization

The structural confirmation of a synthesized molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering insights into the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. For Naphthalene-2-carbothioamide (C₁₁H₉NS), a combination of NMR, IR, and Mass Spectrometry provides a complete picture of its identity.

This guide is structured to provide not just the spectral data but also the underlying principles and experimental considerations. We will delve into the interpretation of each spectrum, explaining the causal relationships between the molecular structure and the observed signals.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of Naphthalene-2-carbothioamide. The molecule consists of a naphthalene ring system substituted at the 2-position with a carbothioamide group (-C(=S)NH₂).

Diagram 1: Molecular Structure of Naphthalene-2-carbothioamide

Caption: Chemical structure of Naphthalene-2-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of Naphthalene-2-carbothioamide is expected to show distinct signals for the aromatic protons of the naphthalene ring and the protons of the thioamide group. The chemical shifts are influenced by the electron-withdrawing nature of the carbothioamide group and the anisotropic effects of the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data for Naphthalene-2-carbothioamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.8 | Multiplet | 7H | Ar-H |

| ~7.7 - 7.5 | Broad Singlet | 2H | -CSNH₂ |

Interpretation and Rationale:

-

Aromatic Protons (δ 8.5 - 7.8 ppm): The seven protons on the naphthalene ring will appear as a complex multiplet in the downfield region of the spectrum.[2][3] This complexity arises from the multiple coupling interactions between adjacent protons. The protons on the substituted ring, particularly those ortho and peri to the electron-withdrawing carbothioamide group, are expected to be deshielded and resonate at a lower field.

-

Thioamide Protons (δ 7.7 - 7.5 ppm): The two protons of the primary thioamide group (-CSNH₂) are expected to appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Naphthalene-2-carbothioamide

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 210 | C =S |

| ~140 - 120 | Ar-C |

Interpretation and Rationale:

-

Thiocarbonyl Carbon (δ 200 - 210 ppm): The carbon atom of the thiocarbonyl group (C=S) is significantly deshielded and appears at a very low field, typically in the range of 200-210 ppm.[1] This is a characteristic feature of thioamides and distinguishes them from their amide analogues, whose carbonyl carbons resonate around 160-170 ppm.

-

Aromatic Carbons (δ 140 - 120 ppm): The ten carbon atoms of the naphthalene ring will give rise to a series of signals in the aromatic region of the spectrum.[4] The exact chemical shifts will depend on their position relative to the carbothioamide substituent. The carbon atom directly attached to the substituent (C-2) and the quaternary carbons of the ring junction are expected to have distinct chemical shifts.

Diagram 2: NMR Spectroscopy Experimental Workflow

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Spectral Data for Naphthalene-2-carbothioamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600 | Medium-Strong | N-H bending |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |

| ~1120 | Strong | C=S stretching |

Interpretation and Rationale:

-

N-H Stretching (3400 - 3100 cm⁻¹): The N-H stretching vibrations of the primary thioamide group typically appear as two bands in this region, corresponding to the symmetric and asymmetric stretching modes. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The stretching vibrations of the C-H bonds on the naphthalene ring are expected in this region.

-

N-H Bending (~1600 cm⁻¹): The in-plane bending (scissoring) vibration of the -NH₂ group gives rise to a characteristic absorption band around 1600 cm⁻¹.

-

Aromatic C=C Stretching (1500 - 1400 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system result in a series of absorptions in this region.[5]

-

C=S Stretching (~1120 cm⁻¹): The stretching vibration of the thiocarbonyl group (C=S) is a key diagnostic peak for thioamides and is expected to be a strong absorption around 1120 cm⁻¹.[1]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Table 4: Predicted Mass Spectrometry Data for Naphthalene-2-carbothioamide

| m/z | Interpretation |

| 187 | [M]⁺ (Molecular Ion) |

| 171 | [M - NH₂]⁺ |

| 154 | [M - SH]⁺ |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺, m/z 187): The molecular ion peak corresponds to the intact Naphthalene-2-carbothioamide molecule that has lost one electron. Its m/z value of 187 confirms the molecular formula C₁₁H₉NS.[6][7]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic thioamides include:

-

Loss of the amino group ([M - NH₂]⁺, m/z 171): Cleavage of the C-N bond results in the loss of an amino radical.

-

Loss of the sulfhydryl group ([M - SH]⁺, m/z 154): Rearrangement and cleavage can lead to the loss of a sulfhydryl radical.

-

Formation of the naphthyl cation ([C₁₀H₇]⁺, m/z 127): Cleavage of the bond between the naphthalene ring and the carbothioamide group results in the stable naphthyl cation, which is often a prominent peak in the mass spectra of naphthalene derivatives.

-

Diagram 3: Proposed Mass Spectrometry Fragmentation Pathway

Sources

- 1. rsc.org [rsc.org]

- 2. N-naphthalen-2-ylaziridine-1-carbothioamide | C13H12N2S | CID 150641292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Naphthalene-2-carbothioamide (C11H9NS) [pubchemlite.lcsb.uni.lu]

- 4. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Naphthalene-2-carbothioamide | C11H9NS | CID 2800333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NAPHTHALENE-2-CARBOTHIOAMIDE | CAS 6967-89-1 [matrix-fine-chemicals.com]

Biological activity of Naphthalene-2-carbothioamide derivatives

An In-Depth Technical Guide to the Biological Activity of Naphthalene-2-carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities exhibited by naphthalene-2-carbothioamide derivatives. The unique structural combination of a lipophilic naphthalene moiety and a versatile carbothioamide group has positioned these compounds as promising scaffolds in medicinal chemistry. Naphthalene, an aromatic system, is a cornerstone in many FDA-approved drugs, while the thioamide group is critical for various biological interactions, including enzyme inhibition and metal chelation.[1][2] This document delves into the synthesis, mechanisms of action, and key experimental evaluations of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

General Synthesis Strategy

The synthesis of naphthalene-2-carbothioamide and its derivatives often involves multi-step reactions. A common pathway begins with a precursor like 2-acetylnaphthalene, which undergoes condensation with various substituted aldehydes to form chalcone intermediates. These intermediates are then cyclized with thiosemicarbazide to yield the final pyrazoline carbothioamide derivatives.[3][4] This modular approach allows for the systematic introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Caption: Generalized workflow for the synthesis of naphthalene pyrazoline carbothioamide derivatives.

Anticancer Activity

Naphthalene derivatives have been extensively investigated for their potential as anticancer agents, demonstrating activity against a wide range of human cancer cell lines.[5][6][7] The carbothioamide functional group often enhances this activity, contributing to novel mechanisms of action.

Mechanism of Action

The anticancer effects of these derivatives are multifaceted and depend on their specific structural features. Key mechanisms include:

-

Kinase Inhibition: Certain 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide derivatives have been shown to inhibit Aurora kinases A and B.[8] These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Some naphthalene-containing enamides act as inhibitors of intracellular tubulin assembly.[9] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis.

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often overactive in cancer. Novel naphthalene derivatives have been developed to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of target genes involved in proliferation and survival.[10]

-

Induction of Apoptosis: Many naphthalene derivatives, including triazole spirodienones, exert their cytotoxic effects by inducing apoptosis, the programmed cell death pathway, in cancer cells.[5]

Caption: Inhibition of key oncogenic pathways by Naphthalene-2-carbothioamide derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [5] |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 - 0.72 | [5] |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 - 2.00 | [5] |

| Naphthalene substituted benzimidazoles (Comp. 11, 13) | Multiple Lines | 0.078 - 0.625 | [6] |

| Naphthalene–enamide analogs (Comp. 5f, 5g) | Huh-7 (Hepatocellular) | 2.62 - 3.37 | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[11][12]

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Naphthalene-2-carbothioamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the supernatant without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple crystals.[13][14]

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 560 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of new anti-inflammatory agents a research priority.[13] Naphthalene derivatives, including those with a carbothioamide moiety, have shown promising anti-inflammatory effects.[3][15][16]

Mechanism of Action

The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Inflammatory Mediators: A primary mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] NO is a critical mediator in the inflammatory process.

-

Downregulation of Pro-inflammatory Cytokines: These derivatives can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

-

COX Enzyme Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes. Some naphthalene pyrazole derivatives are designed to target these enzymes, reducing the synthesis of prostaglandins.[3]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay provides an efficient in vitro method to screen compounds for their ability to inhibit inflammation in macrophage cell lines.[13][14]

Principle: The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]

Step-by-Step Methodology:

-

Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[13]

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for an additional 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

-

Analysis: Compare the nitrite levels in compound-treated wells to the LPS-only control to determine the percentage of NO production inhibition.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microorganisms.[18] Naphthalene and thioamide derivatives have independently shown significant antimicrobial properties, and their combination in a single scaffold is a promising strategy.[18][19]

Mechanism of Action

The antimicrobial activity of Naphthalene-2-carbothioamide derivatives can be attributed to several factors:

-

Membrane Disruption: The lipophilic naphthalene core can facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its integrity and leading to cell death.[18]

-

Enzyme Inhibition: The thioamide moiety is known to be a key pharmacophore in various enzyme inhibitors. For instance, some thioamides inhibit bacterial urease, while others have been shown to inhibit DNA gyrase and topoisomerase IV, effectively blocking DNA replication.[1][19]

-

Metal Chelation: The sulfur and nitrogen atoms in the carbothioamide group can chelate essential metal ions required for bacterial enzyme function, thereby inhibiting growth.

In Vitro Antimicrobial Susceptibility Data

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-piperidine thioamide analog (63) | MRSA (Gram-positive) | 30 | [19] |

| Thioamide-containing urease inhibitors | S. aureus (Gram-positive) | < 0.003 - 0.097 | [19] |

| Thioamide-containing urease inhibitors | E. coli (Gram-negative) | < 0.003 - 0.097 | [19] |

| Thiourea derivatives | Various Bacteria | 50 - 400 | [20] |

| Thiourea derivatives | Various Fungi (Yeast) | 25 - 100 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method to determine the MIC of an antimicrobial agent against bacteria or fungi.[21]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation.

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the Naphthalene-2-carbothioamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed.[21]

Conclusion and Future Perspectives

Naphthalene-2-carbothioamide derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive chemical modification to optimize potency and selectivity. The demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays underscores their potential as lead structures in drug discovery. Future research should focus on elucidating more detailed mechanisms of action, conducting in vivo efficacy and toxicity studies, and further refining structure-activity relationships to develop next-generation therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.

- PubMed. (2016). Anticancer and Structure-Activity Relationship Evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide Analogs of Chalcone.

- BenchChem. (n.d.). Validating the In Vitro Anticancer Potential of Naphthalene Benzamide Derivatives: A Comparative Guide.

- National Institutes of Health (NIH). (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC.

- ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells.

- ACG Publications. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives.

- (2024). Design and evaluation of naphthalene-based anticancer agents.

- RSC Publishing. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.

- Der Pharma Chemica. (n.d.). Synthesis and Anti-Inflammatory Activity of New Substituted 4,5- Dihydro-3-(Naphthalene-6-Yl)-5-Phenyl Pyrazole Carbothio Aminde Derivatives.

- MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties.

- PubMed Central (PMC). (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.

-

MDPI. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][5][8][13]triazolo[4,3-a]pyrimidines. Retrieved from

- ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.

- PubMed. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer.

- Der Pharma Chemica. (n.d.). Synthesis and Anti-Inflammatory Activity of New Substituted 4,5- Dihydro-3-(Naphthalene-6-Yl)-5-Phenyl Pyrazole Carbothio Aminde Derivatives | Abstract.

- (2025). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][5][8][13]triazolo[4,3-a]pyrimidines. Retrieved from

- PubMed Central (PMC). (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild.

- PubMed Central (PMC). (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.

- National Institutes of Health (NIH). (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC.

- (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.

- MDPI. (n.d.). Investigating the Anti-Inflammatory Activity of Juglans regia Fresh Fruit Extract.

- PubMed. (2024). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents.

- National Institutes of Health (NIH). (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors.

- (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- RSC Publishing. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.

- PubMed. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis.

- ResearchGate. (2025). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- Google Patents. (n.d.). Synthesis of naphthalene derivatives.

- National Institutes of Health (NIH). (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. PMC.

- PubMed Central. (n.d.). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii.

- International Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives.

- (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines.

- Sigma-Aldrich. (n.d.). naphthalene-2-carbothioamide | 6967-89-1.

- National Institutes of Health (NIH). (n.d.). Naphthalene-2-carbothioamide | C11H9NS | CID 2800333. PubChem.

- ResearchGate. (2025). Synthesis, Biological Evaluation, Docking and QSAR Studies of Some Novel Naphthalimide Dithiocarbamate Analogs as Antitumor and Anti- Inflammatory Agents.

- PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- National Center for Biotechnology Information (NCBI). (n.d.). NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene.

- National Pesticide Information Center. (n.d.). Naphthalene Technical Fact Sheet.

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 7. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Naphthalene-2-carbothioamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The naphthalene-2-carbothioamide scaffold is a cornerstone in medicinal chemistry, appearing in molecules designed for a range of therapeutic targets. Understanding the precise three-dimensional arrangement of atoms within these compounds is not merely an academic exercise; it is fundamental to comprehending their physicochemical properties, predicting their behavior in biological systems, and ultimately, designing more effective and safer medicines.[1][2][3] This guide provides an in-depth walkthrough of the critical methodologies and interpretive frameworks for the crystal structure analysis of this important class of molecules. We will delve into the nuances of single-crystal X-ray diffraction, from the foundational step of growing high-quality crystals to the advanced interpretation of intermolecular forces that dictate solid-state properties. For drug development professionals, this guide connects the atomic-level details of a crystal structure to macroscopic properties like solubility, stability, and bioavailability—factors that can determine the success or failure of a drug candidate.[4][5][6]

Introduction: The Naphthalene-2-carbothioamide Scaffold in Drug Discovery

Naphthalene-based compounds are prevalent in drug design due to the unique steric and electronic properties conferred by the fused aromatic ring system. The addition of a carbothioamide (-C(=S)NH2) group introduces a potent hydrogen-bonding moiety, capable of forming strong and directional interactions that are critical for molecular recognition at protein active sites. Derivatives of this scaffold have been investigated for various biological activities, including as anticancer agents and in combating multidrug resistance.[7]

The definitive determination of a molecule's three-dimensional structure through methods like single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of its identity, connectivity, and stereochemistry.[3][8] This structural information is the bedrock for structure-based drug design, allowing scientists to visualize how a potential drug molecule interacts with its biological target and guiding the rational design of more potent and selective analogs.[1][2]

Pillar 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the final crystal structure is entirely dependent on the quality of the initial single crystal.[9] Obtaining diffraction-quality crystals of novel organic compounds is often the most challenging and time-consuming step in the entire analytical process. It is a field that blends systematic screening with scientific intuition.

The primary goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder. The choice of solvent and crystallization technique is paramount.

Common Crystallization Techniques:

-

Slow Solvent Evaporation: This is the simplest and most common method. The compound is dissolved in a suitable solvent to near-saturation, and the solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The key is selecting a solvent in which the compound has moderate solubility.

-

Vapor Diffusion (Hanging or Sitting Drop): This technique is excellent for small quantities of material. A concentrated drop of the compound solution is placed on a slide and inverted over a reservoir containing a solvent in which the compound is insoluble (the precipitant). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.

Protocol: Growing Crystals of a Naphthalene-2-carbothioamide Derivative via Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof). The ideal solvent is one where the compound is sparingly soluble at room temperature but dissolves upon gentle warming.

-

Preparation of Saturated Solution: Dissolve 5-10 mg of the compound in the chosen solvent or solvent system in a small, clean glass vial (e.g., 4 mL). If necessary, warm the solution gently to ensure complete dissolution.

-

Filtration (Optional but Recommended): To remove any particulate matter that could act as unwanted nucleation sites, filter the warm solution through a small cotton or glass wool plug into a clean vial.

-

Incubation: Cover the vial with a cap, but do not tighten it fully. Alternatively, pierce the cap with a needle or cover the opening with parafilm and poke a few small holes in it. This allows for slow evaporation.

-

Patience: Place the vial in a location free from vibrations and significant temperature fluctuations. Observe the vial periodically over several days to weeks. High-quality crystals are often transparent with well-defined faces.

Pillar 2: The Definitive Technique - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline compound.[9][10] The technique involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to reconstruct a three-dimensional model of the electron density within the crystal.[2]

Experimental Workflow for SC-XRD

Pillar 3: From Raw Data to Molecular Insight - Structure Solution & Refinement

Once a complete dataset of diffraction intensities is collected, the process of determining the structure begins. This is a computationally intensive process that transforms the raw data into a chemically meaningful model.

-

Data Reduction and Integration: The raw images from the detector are processed to measure the intensity of each diffracted spot (reflection) and assign it a unique set of indices (h,k,l) that correspond to its position in reciprocal space.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Direct methods or Patterson methods are computational algorithms used to generate an initial set of phases, which allows for the calculation of an initial electron density map.

-

Model Building and Refinement: Peaks in the initial electron density map are assigned to atomic positions. This initial model is then refined using a least-squares algorithm, which adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[11] This iterative process continues until the model converges, meaning further adjustments do not significantly improve the fit.

Advanced Structural Interpretation: Unveiling Non-Covalent Interactions

A crystal structure is more than just the geometry of a single molecule; it reveals how molecules recognize and pack together in the solid state. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical to the material's properties.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis.[12][13] This method partitions the crystal space, defining a unique volume for each molecule.[14] By mapping various properties onto this surface, we can gain a detailed understanding of the intermolecular environment. The analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal.[12][15]

-

H···H contacts (45.3%): The most significant contribution comes from dispersion forces (van der Waals interactions), indicating efficient packing in the crystal lattice.[11]

-

C···H/H···C contacts (29.2%): These represent interactions between the edges of the naphthalene rings and hydrogen atoms on neighboring molecules.[11]

-

N···H/H···N contacts (14.6%): These are indicative of classical N-H···S or N-H···N hydrogen bonds, which are strong, directional interactions that often dictate the primary packing motifs.[11]

Visualizing Intermolecular Interactions

Bridging Structure to Function: Implications for Drug Design

The solid-state structure of an active pharmaceutical ingredient (API) has profound consequences for its performance as a drug.[5]

Polymorphism: The Same Molecule, Different Properties

Polymorphism is the ability of a compound to crystallize in multiple different arrangements, known as polymorphs.[4][16][17] These different forms can have distinct physical properties, including:

-

Solubility and Dissolution Rate: This directly impacts a drug's bioavailability. A more stable polymorph is typically less soluble.[4][6] An infamous case involved the HIV drug Ritonavir, where an unpredicted, more stable (and less soluble) polymorph appeared on the market, leading to a therapeutic crisis and product recall.[4]

-

Stability: Different polymorphs have different thermodynamic stabilities. A metastable form may convert to a more stable form over time, which can alter the drug product's performance during its shelf life.[17][18]

-

Mechanical Properties: Properties like tabletability and flowability are crucial for manufacturing and can vary between polymorphs.[4][18]

A thorough crystallographic analysis is essential to identify and characterize all potential polymorphic forms of a drug candidate early in the development process.[5][16][17] This allows for the selection of the most stable and suitable form for formulation, ensuring consistent product quality and therapeutic effect.[16][18]

Table 1: Example Crystallographic Data for a Naphthalene Derivative

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₉NS | Confirms elemental composition.[19][20] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[11] |

| Space Group | P2₁/c | Defines the specific symmetry operations.[11] |

| a, b, c (Å) | 5.89, 14.12, 11.23 | Unit cell dimensions. |

| β (°) | 98.5 | Unit cell angle for the monoclinic system. |

| Volume (ų) | 923.4 | Volume of the unit cell. |

| R₁ (final) | 0.041 | A key indicator of the quality of the structural model. |

| wR₂ (final) | 0.102 | A weighted indicator of model quality.[11] |

Note: Data is representative and synthesized from typical values for small organic molecules for illustrative purposes.

Conclusion & Future Directions

Crystal structure analysis is an indispensable tool in modern drug discovery and development. For Naphthalene-2-carbothioamide compounds, it provides the ultimate insight into the molecular architecture, guiding synthetic chemists in the design of new entities and informing pharmaceutical scientists on critical solid-state properties. As analytical techniques become more automated and computational methods like crystal structure prediction (CSP) become more powerful, the ability to anticipate and control the crystalline form of a drug will continue to accelerate the delivery of new, effective, and safe therapies.[5][21] The principles and workflows outlined in this guide provide a robust framework for researchers to unlock the full potential of their compounds through a deep understanding of their solid-state structure.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 20, 2026, from [Link]

-

Polymorphism in Drugs: Why Crystal Forms Matter. (2025, May 1). PharmaCores. Retrieved January 20, 2026, from [Link]

-

Polymorphism. (n.d.). All About Drugs. Retrieved January 20, 2026, from [Link]

-

Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT - Institute of Validation Technology. Retrieved January 20, 2026, from [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117. Retrieved January 20, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 20, 2026, from [Link]

-

Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji. Retrieved January 20, 2026, from [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. Retrieved January 20, 2026, from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved January 20, 2026, from [Link]

-

A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved January 20, 2026, from [Link]

-

The role of crystallography in drug design. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Retrieved January 20, 2026, from [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022, August 12). PMC. Retrieved January 20, 2026, from [Link]

-

Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. Retrieved January 20, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics - ACS Publications. Retrieved January 20, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved January 20, 2026, from [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Naphthalene-2-carbothioamide. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]

-

NAPHTHALENE-2-CARBOTHIOAMIDE | CAS 6967-89-1. (n.d.). Matrix Fine Chemicals. Retrieved January 20, 2026, from [Link]

Sources

- 1. migrationletters.com [migrationletters.com]

- 2. zienjournals.com [zienjournals.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. excillum.com [excillum.com]

- 11. mdpi.com [mdpi.com]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. crystalexplorer.net [crystalexplorer.net]

- 15. researchgate.net [researchgate.net]

- 16. Polymorphism – All About Drugs [allfordrugs.com]

- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 18. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 19. Naphthalene-2-carbothioamide | C11H9NS | CID 2800333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. NAPHTHALENE-2-CARBOTHIOAMIDE | CAS 6967-89-1 [matrix-fine-chemicals.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of Naphthalene-2-carbothioamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene-2-carbothioamide, a naphthalene derivative incorporating a thioamide functional group, presents a unique set of physicochemical properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of Naphthalene-2-carbothioamide in organic solvents. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures—naphthalene derivatives and thioamides—to provide a predictive framework. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the precise solubility and stability profiles of Naphthalene-2-carbothioamide, ensuring the generation of reliable and reproducible data critical for downstream applications.

Introduction: The Chemical Landscape of Naphthalene-2-carbothioamide

Naphthalene-2-carbothioamide (C₁₁H₉NS) is an aromatic compound characterized by a naphthalene ring system linked to a carbothioamide group (-C(=S)NH₂). The presence of the extended π-system of the naphthalene moiety and the unique electronic and hydrogen-bonding capabilities of the thioamide group dictate its behavior in solution. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur. This substitution leads to altered polarity, nucleophilicity, and hydrogen bonding properties, which in turn significantly influence a molecule's solubility and stability.[1] Naphthalene derivatives, on the other hand, are generally hydrophobic and exhibit good solubility in many organic solvents.[2][3][4] Understanding the interplay of these two structural features is paramount for the effective utilization of Naphthalene-2-carbothioamide in research and development.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Naphthalene itself is nonpolar and dissolves readily in organic solvents like benzene, toluene, chloroform, and ether, with solubility increasing with temperature.[2][7] The introduction of the polar thioamide group is expected to modulate this behavior.

Key Physicochemical Properties of Naphthalene-2-carbothioamide:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NS | PubChem |

| Molecular Weight | 187.27 g/mol | PubChem |

| Appearance | Solid (predicted) | General knowledge |

Based on its structure, the following solubility trends in common organic solvents can be anticipated:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Naphthalene-2-carbothioamide is expected to exhibit good solubility in these solvents. The polar nature of the thioamide group can engage in dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted. The thioamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=S), facilitating interactions with protic solvents. However, the hydrophobic naphthalene backbone may limit very high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar solvents. While the naphthalene moiety has an affinity for nonpolar environments, the polar thioamide group will hinder dissolution.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated due to the intermediate polarity of these solvents.

It is crucial to experimentally verify these predictions to establish a definitive solubility profile.

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of Naphthalene-2-carbothioamide. The following protocol outlines a standard procedure for generating a quantitative solubility profile.

Materials and Equipment

-

Naphthalene-2-carbothioamide (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of Naphthalene-2-carbothioamide to each vial to ensure a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the respective solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of Naphthalene-2-carbothioamide. A pre-established calibration curve is essential for accurate quantification.

-

Stability of Naphthalene-2-carbothioamide

The stability of Naphthalene-2-carbothioamide is a critical parameter, particularly for its storage and application in drug development. Thioamides are generally less stable than their amide counterparts and can be susceptible to hydrolysis, oxidation, and photodecomposition.

Potential Degradation Pathways

-

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the thioamide group can hydrolyze to the corresponding amide or carboxylic acid.[8]

-

Oxidation: The sulfur atom in the thioamide is susceptible to oxidation, which can lead to the formation of various byproducts.

-

Photodegradation: The naphthalene ring system can absorb UV light, potentially leading to photochemical reactions and degradation. Naphthalene derivatives are known to have excellent photostability, which may impart some stability to the molecule.[9]

Accelerated Stability Testing

To efficiently assess the long-term stability, accelerated stability testing is employed. This involves subjecting the compound to stress conditions to hasten degradation.[10][11][12]

Experimental Workflow: Accelerated Stability Study

Caption: Workflow for an accelerated stability study.

Step-by-Step Protocol

-

Preparation of Stability Samples:

-

Prepare stock solutions of Naphthalene-2-carbothioamide in the organic solvents of interest at a known concentration.

-

Dispense the solutions into vials suitable for the intended stress conditions (e.g., amber vials for photostability studies).

-

-

Application of Stress Conditions:

-

Place the samples in stability chambers set to the desired conditions (e.g., elevated temperature, controlled humidity).

-

For photostability, expose the samples to a light source according to ICH guidelines.

-

Include control samples stored under normal conditions (e.g., 25 °C/60% RH).

-

-

Time-Point Analysis:

-

At predetermined time intervals, withdraw samples from the stress conditions.

-

Analyze the samples immediately using a stability-indicating analytical method (typically HPLC). This method should be able to separate the parent compound from any potential degradation products.

-

Quantify the remaining percentage of Naphthalene-2-carbothioamide and identify and quantify any major degradants.

-

Analytical Methodologies

The development of a robust analytical method is a prerequisite for accurate solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water is a good starting point. Detection is typically achieved using a UV detector at a wavelength corresponding to the absorbance maximum of Naphthalene-2-carbothioamide.

-

UV-Vis Spectroscopy: This can be a simpler method for solubility determination in a single-component system, provided a unique absorbance band for Naphthalene-2-carbothioamide can be identified that is free from solvent interference.

Conclusion

While specific experimental data on the solubility and stability of Naphthalene-2-carbothioamide is not yet widely published, a strong predictive framework can be established based on the known properties of naphthalene derivatives and thioamides. This guide provides the theoretical background and, more importantly, detailed experimental protocols to empower researchers to generate high-quality, reliable data. The systematic determination of the solubility and stability profiles of Naphthalene-2-carbothioamide is an indispensable step in unlocking its full potential in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2013, February 25). Stability of thioamides?. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). Naphthalene. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hansen solubility approach: naphthalene in individual solvents. Journal of pharmaceutical sciences, 69(6), 659–665. [Link]

-

Magari, R. T. (2003). Assessing shelf life using real-time and accelerated stability tests. BioPharm international, 16(10), 36-46. [Link]

-

Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379-3383. [Link]

-

Waterman, K. C. (2017). An introduction to the accelerated stability assessment program (ASAP). AAPS Open, 3(1), 1-8. [Link]

-

ResearchGate. (n.d.). Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives. Retrieved from [Link]

-

Tran, T. T., Zeng, J., Treutlein, H., & Burgess, A. W. (2000). Effects of Thioamide Substitutions on the Conformation and Stability of α-and 310-Helices. Journal of the American Chemical Society, 122(51), 12595-12602. [Link]

-

Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, November 18). Naphthalene. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Naphthalene solubility in cyclohexane, carbon tetrachloride, and mixed solvents thereof between 10.deg. and 70.deg.. Retrieved from [Link]

-

Katz, E. A., Gartsman, K., & Faiman, D. (2011, June). Accelerated stability testing of organic photovoltaics using concentrated sunlight. In 2011 37th IEEE Photovoltaic Specialists Conference (pp. 000001-000004). IEEE. [Link]

-

Szostak, M., & Shi, S. (2022). Thioamide N–C (S) Activation by Ground-State-Destabilization. Chemical Science, 13(16), 4569-4575. [Link]

-

ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

-

Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry–A European Journal, 30(9), e202303770. [Link]

-

Noreen, S., Sultana, N., & Izadyar, M. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1435-1453. [Link]

-

Szostak, M., & Shi, S. (2016). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C (S) Transacylation. Angewandte Chemie International Edition, 55(43), 13533-13537. [Link]

-

ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Naphthalene. Retrieved from [Link]

-

Wang, Z., Qi, H., & Gao, L. (2012). Synthesis and properties of soluble polyimides containing naphthalene in the side chain. Journal of Polymer Research, 19(9), 1-8. [Link]

-

ResearchGate. (2025, August 7). Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. Retrieved from [Link]

-

Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45-86. [Link]

-

Mitchell, Z. J., Wang, J., & Van Vranken, D. L. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3645-3657. [Link]

-

Taylor & Francis. (n.d.). Thioamides – Knowledge and References. Retrieved from [Link]

-

El-Shishtawy, R. M., & Al-Amshany, Z. M. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3502. [Link]

Sources

- 1. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 4. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. microchemlab.com [microchemlab.com]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

The Naphthalene-2-carbothioamide Scaffold: A Versatile Core for Medicinal Chemistry Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Naphthalene-2-carbothioamide Moiety

The naphthalene ring is a well-established constituent in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Its fusion with a carbothioamide group gives rise to the Naphthalene-2-carbothioamide scaffold, a structure poised for significant exploration in drug discovery. The thioamide group, an isostere of the amide bond, introduces unique physicochemical properties, including altered hydrogen bonding capabilities and metabolic stability, making it an attractive functional group for the design of novel bioactive molecules.

This technical guide provides a comprehensive overview of the potential applications of the Naphthalene-2-carbothioamide scaffold in medicinal chemistry. While research on the parent molecule is nascent, studies on its derivatives have unveiled promising avenues for the development of new therapeutic agents, particularly in the realms of oncology, and infectious diseases. This guide will delve into the synthesis, known biological activities, and future prospects of this intriguing molecular framework.

Chemical Synthesis and Characterization

The synthesis of Naphthalene-2-carbothioamide and its derivatives can be approached through several established methods for thioamide formation. A common strategy involves the thionation of the corresponding naphthalene-2-carboxamide. Alternatively, starting from 2-naphthonitrile or 2-naphthoyl chloride offers versatile routes to the desired scaffold.

General Synthetic Approach: From Naphthalene-2-carboxamide

A prevalent method for synthesizing thioamides is the direct thionation of their amide analogs. Reagents like Lawesson's reagent or phosphorus pentasulfide are effective for this conversion.

Conceptual Workflow for Thionation:

Caption: General workflow for the synthesis of Naphthalene-2-carbothioamide via thionation.

Experimental Protocol: Synthesis of a Naphthalene-2-carbothioamide Derivative

The following protocol is adapted from the synthesis of a 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analog, illustrating a common synthetic strategy for derivatives of this scaffold.[3]

-

Step 1: Synthesis of the Chalcone Precursor.

-

To a solution of 2-acetylnaphthalene in ethanol, add the appropriate aromatic aldehyde.

-

Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol).

-

-

Step 2: Cyclization to the Pyrazoline.

-

Suspend the synthesized chalcone in a suitable solvent such as ethanol.

-

Add hydrazine hydrate and a catalytic amount of acetic acid.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated pyrazoline derivative by filtration.

-

-

Step 3: Formation of the Carbothioamide.

-

Dissolve the pyrazoline derivative in a suitable solvent like dichloromethane.

-

Add an equimolar amount of thiophosgene in the presence of a base (e.g., triethylamine) at 0°C.

-

Stir the reaction mixture at room temperature for a few hours.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired Naphthalene-2-carbothioamide derivative.

-

Potential Therapeutic Applications

Anticancer Activity: Targeting Aurora Kinases